molecular formula C9H8F3N B6182640 2-[1-(trifluoromethyl)cyclopropyl]pyridine CAS No. 1801966-84-6

2-[1-(trifluoromethyl)cyclopropyl]pyridine

Cat. No. B6182640
CAS RN: 1801966-84-6
M. Wt: 187.2
InChI Key:
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Description

2-[1-(trifluoromethyl)cyclopropyl]pyridine, also known as 2-TFMCP, is an important synthetic compound which has been used in a variety of scientific research applications. It is a heterocyclic compound containing a trifluoromethylcyclopropyl group and a pyridine ring. It is a colorless liquid with a boiling point of 135°C and a molecular weight of 210.22 g/mol. It is soluble in most organic solvents and has a low volatility. 2-TFMCP is an important intermediate for the synthesis of pharmaceuticals, agrochemicals, and specialty chemicals.

Scientific Research Applications

2-[1-(trifluoromethyl)cyclopropyl]pyridine has been used in a variety of scientific research applications. It has been used as a reagent in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and specialty chemicals. It has also been used in the synthesis of heterocyclic compounds, such as pyridines, and as a catalyst in organic reactions. In addition, it has been used as a model compound for the study of the mechanism of action of certain enzymes, such as cytochrome P450.

Mechanism of Action

The mechanism of action of 2-[1-(trifluoromethyl)cyclopropyl]pyridine is not fully understood. However, it is believed to act as an inhibitor of certain enzymes, such as cytochrome P450. This inhibition is thought to be due to the trifluoromethylcyclopropyl group, which is believed to interact with the active site of the enzyme and prevent it from binding to its substrate.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-[1-(trifluoromethyl)cyclopropyl]pyridine are not well understood. However, it has been shown to have some inhibitory effects on certain enzymes, such as cytochrome P450. In addition, it has been shown to have some antibacterial activity.

Advantages and Limitations for Lab Experiments

The main advantage of 2-[1-(trifluoromethyl)cyclopropyl]pyridine for lab experiments is its low volatility, which makes it easier to handle and store. In addition, it is soluble in most organic solvents, making it easier to work with. However, it can be difficult to synthesize in large quantities, which can limit its use in some experiments.

Future Directions

The future directions for 2-[1-(trifluoromethyl)cyclopropyl]pyridine are numerous. One potential direction is the development of new synthetic methods for its synthesis. In addition, further research could be conducted on its mechanism of action and its biochemical and physiological effects. Another potential direction is the development of new applications for 2-[1-(trifluoromethyl)cyclopropyl]pyridine, such as its use as a catalyst in organic reactions. Finally, further research could be conducted on its use as a model compound for the study of the mechanism of action of certain enzymes, such as cytochrome P450.

Synthesis Methods

2-[1-(trifluoromethyl)cyclopropyl]pyridine can be synthesized by a variety of methods. One of the most commonly used methods is the reaction of 2-chloropyridine with trifluoromethylcyclopropane (TFMCP). In this reaction, the 2-chloropyridine is heated in the presence of a base, such as sodium hydroxide, to form an intermediate which then reacts with the TFMCP to form the desired product. This reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the product.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-[1-(trifluoromethyl)cyclopropyl]pyridine involves the reaction of 2-cyclopropylpyridine with trifluoromethyl iodide in the presence of a base to form the desired product.", "Starting Materials": [ "2-cyclopropylpyridine", "trifluoromethyl iodide", "base (e.g. potassium carbonate)" ], "Reaction": [ "Add 2-cyclopropylpyridine to a reaction flask", "Add trifluoromethyl iodide to the reaction flask", "Add base to the reaction flask", "Heat the reaction mixture to a suitable temperature (e.g. 80-100°C) and stir for a suitable amount of time (e.g. 12-24 hours)", "Cool the reaction mixture and extract the product using a suitable solvent (e.g. dichloromethane)", "Purify the product using standard techniques (e.g. column chromatography)" ] }

CAS RN

1801966-84-6

Molecular Formula

C9H8F3N

Molecular Weight

187.2

Purity

0

Origin of Product

United States

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